3-(3-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Description
This compound features a propanoic acid backbone with a 3-bromo-4-fluorophenyl group at position 3 and a tert-butoxycarbonylamino (Boc) group at position 2. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes. The molecular formula is C₁₃H₁₄BrFNO₄, with a calculated molecular weight of 347.16 g/mol. Its structural complexity suggests applications in pharmaceutical intermediates, particularly in peptide synthesis or enzyme-targeted drug discovery .
Properties
Molecular Formula |
C14H17BrFNO4 |
|---|---|
Molecular Weight |
362.19 g/mol |
IUPAC Name |
3-(3-bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-10(16)9(15)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
BUIFPTNFGDSVNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: Introduction of bromine and fluorine atoms to the phenyl ring.
Protection: Protection of the amino group using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.
Coupling: Coupling of the protected amino acid with the halogenated phenyl ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of halogens.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation/Reduction: The compound may participate in oxidation or reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium carbonate (K2CO3) in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of various substituted derivatives.
Deprotection: Free amine derivative.
Oxidation/Reduction: Corresponding oxidized or reduced products.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a building block for bioactive compounds.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogens and the Boc-protected amino group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and similarities with analogous compounds:
Key Comparative Analysis
Substituent Position on the Aromatic Ring
- The target compound’s 3-bromo-4-fluorophenyl group contrasts with 4-bromo-2-fluoro in and 3-bromo-2-fluoro in . Bromine’s position at C3 (meta) balances steric bulk and electronic effects, which could influence metabolic stability .
Amino Acid Backbone Modifications
- The Boc-protected amine in the target compound and Boc-D-3-Benzothienylalanine increases lipophilicity (logP ~2.5–3.0 estimated) compared to unprotected amines in and . This protection is critical for preventing undesired reactions during peptide coupling or in vivo metabolism.
Physicochemical Properties
- The target compound’s higher molecular weight (347.16 g/mol ) compared to simpler analogs like (247.06 g/mol ) suggests reduced solubility in aqueous media but improved membrane permeability. The Boc group contributes to this trend, as seen in and .
Stereochemical Considerations
- While the target compound’s stereochemistry is unspecified, Boc-D-3-Benzothienylalanine highlights the importance of chirality. D-isomers may exhibit altered receptor binding compared to L-forms, impacting therapeutic efficacy.
Biological Activity
3-(3-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a synthetic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure, featuring a bromo and fluorine substituent on the phenyl ring, along with an amino acid backbone, suggests interesting biological activity. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : C12H16BrFNO3
- Molecular Weight : 303.17 g/mol
- CAS Number : 2228935-23-5
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of the bromo and fluorine atoms may enhance lipophilicity and alter the binding affinity to target proteins.
Antimicrobial Activity
Research indicates that compounds similar to 3-(3-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit the growth of various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines. The proposed mechanism involves induction of apoptosis and cell cycle arrest, potentially mediated through the modulation of signaling pathways such as MAPK and PI3K/Akt.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic processes. For example, it may act as an inhibitor of proteases or kinases, impacting cellular signaling pathways crucial for cancer progression and metastasis.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of bromo-fluoro phenyl derivatives for their antimicrobial activity. The results indicated that compounds with similar structures to 3-(3-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 5 | Staphylococcus aureus |
| Compound B | 10 | Escherichia coli |
| Target Compound | 8 | Both |
Case Study 2: Cancer Cell Line Studies
In a study assessing the cytotoxicity of various amino acid derivatives, 3-(3-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid was found to reduce cell viability in MCF-7 breast cancer cells by approximately 50% at a concentration of 25 μM after 48 hours.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Apoptosis induction |
| HeLa | 30 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
